PEPTIDE N-FATTYACYLASE PEPTIDE N-FATTYACYLASE
Brand Name: Vulcanchem
CAS No.: 111174-43-7
VCID: VC0220117
InChI:
SMILES:
Molecular Formula: C6H9ClO3
Molecular Weight: 0

PEPTIDE N-FATTYACYLASE

CAS No.: 111174-43-7

Cat. No.: VC0220117

Molecular Formula: C6H9ClO3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

PEPTIDE N-FATTYACYLASE - 111174-43-7

Specification

CAS No. 111174-43-7
Molecular Formula C6H9ClO3
Molecular Weight 0

Introduction

Enzymatic Mechanisms of N-Fatty Acylation

N-Myristoyltransferase: The Primary Catalyst

N-myristoyltransferase (NMT) serves as the principal enzyme responsible for N-myristoylation, attaching the 14-carbon myristoyl group to N-terminal glycine residues. The enzymatic reaction follows an ordered Bi Bi kinetic mechanism where myristoyl-CoA binds first to the enzyme . This binding is highly specific, as the enzyme contains a hydrophobic pocket precisely sized to accommodate a 14-carbon chain, effectively discriminating against longer fatty acids such as palmitate .

The binding of myristoyl-CoA induces conformational changes that create a peptide-binding site, enabling the protein substrate to form a ternary complex. Subsequently, the myristoyl group transfers to the N-terminal glycine, followed by the sequential release of CoA and the N-myristoylated protein .

Substrate Specificity and Regulation

The substrate specificity of NMT is governed by both the peptide sequence and the fatty acid structure. Notably, the hydrophobic binding pocket of NMT cannot accommodate fatty acids longer than 14 carbons. Palmitate (C16:0), though more abundant in cells, is too long to fit properly into NMT's binding pocket for catalysis, though it can bind and competitively inhibit the enzyme in vitro .

A fascinating regulatory mechanism exists to prevent NMT inhibition by the more abundant palmitoyl-CoA in cellular environments. Most intracellular fatty acyl-CoA molecules bind to Acyl-CoA binding protein (ACBP), which preferentially binds fatty acyl-CoAs between 14–22 carbons with nanomolar affinity. Additionally, NMT2 can interact with ACBD6 (an Acyl-CoA binding domain containing protein), preventing palmitoyl-CoA binding to NMT2 .

Amino Acid Specificity in Fatty Acylation

Differential Acylation Patterns

Research in Caenorhabditis elegans has revealed distinct fatty acylation patterns across different amino acid residues. Each amino acid exhibits preference for specific fatty acids derived from different biosynthetic pathways :

Amino AcidPreferred Fatty Acyl ModificationsBiosynthetic Origin
N-terminal GlycineMyristic acid (C14:0, straight-chain)Straight-chain fatty acid synthesis
Cysteine15-methylhexadecanoic acid (isoC17:0)Leucine catabolism (mmBCFA)
LysineMonomethyl branched-chain fatty acidsBranched-chain fatty acid synthesis
SerineDiverse fatty acids including eicosapentaenoic acidMultiple pathways

This remarkable specificity suggests sophisticated molecular mechanisms that couple protein function to distinct branches of lipid metabolism .

Cellular Internalization Enhanced by Fatty Acylation

Uptake Mechanisms and Efficiency

Fatty acylation dramatically improves the cellular uptake and cytosolic distribution of peptides. Studies using cystine-knot peptides as model systems have demonstrated that fatty acylation can enhance cellular internalization by orders of magnitude compared to unmodified peptides .

The enhancement in cellular uptake depends significantly on the hydrocarbon chain length of the conjugated fatty acid. In a systematic investigation, peptides modified with myristic acid (C14:0) showed the highest cellular internalization, followed by lauric acid (C12:0) and palmitic acid (C16:0) . Specifically, at 10 μM concentration after 2 hours of treatment, researchers observed:

Fatty Acid ModificationFold Increase in Cellular Uptake
Lauric acid (C12:0)78-fold
Myristic acid (C14:0)97-fold
Palmitic acid (C16:0)8-fold
Stearic acid (C18:0)2-fold

These findings demonstrate the remarkable impact of fatty acid chain length on cellular uptake efficiency .

Internalization Pathways

Fatty acylated peptides enter cells through multiple endocytic routes, primarily clathrin-mediated endocytosis and macropinocytosis. Interestingly, even at 4°C—a condition that suppresses energy-dependent cellular uptake—fatty acylated peptides (particularly those modified with C12, C14, and C16 fatty acids) still demonstrate notable cellular uptake with strong plasma membrane and cytosolic staining patterns .

This contrasts sharply with unmodified peptides, whose uptake is almost completely abolished at 4°C. These observations suggest that fatty acylation enables alternative, energy-independent mechanisms for cellular entry, potentially involving direct membrane interaction and translocation .

Subcellular Distribution of Fatty Acylated Peptides

Cytosolic Accessibility

While most internalized peptides (both modified and unmodified) accumulate in endosomal and lysosomal compartments, fatty acylation enables a significant portion of peptides to escape these compartments and distribute throughout the cytosol. Immunoelectron microscopy studies have confirmed the presence of fatty acylated peptides in the cytosol and on various endomembranes, including the endoplasmic reticulum, Golgi apparatus, and mitochondria .

This enhanced cytosolic distribution is particularly important for targeting intracellular proteins and pathways, as many potential therapeutic targets reside in the cytoplasm or on endomembranes .

Membrane Resistance and Stability

Internalized fatty acylated peptides demonstrate enhanced resistance to detergent extraction compared to their unmodified counterparts . This resistance likely stems from stronger membrane interactions mediated by the hydrophobic fatty acid moieties, potentially increasing the residence time and stability of these peptides within cellular environments.

Biological Significance of N-Fatty Acylation

Role in Protein Function and Localization

N-fatty acylation plays essential roles in protein targeting to cellular membranes. This modification provides the hydrophobicity necessary for membrane association without requiring transmembrane domains . The reversibility of some fatty acylation types (such as S-palmitoylation) enables dynamic regulation of protein localization and function in response to cellular signals .

Involvement in Signaling Pathways

Several critical signaling pathways depend on proper fatty acylation of key proteins. For instance, the Hedgehog (Hh) signaling pathway involves proteins that undergo both N-palmitoylation and C-terminal cholesterol modification . Aberrant Hh signaling leads to developmental defects and is implicated in various cancers, including breast, prostate, and lung cancer .

Similarly, the Wnt signaling pathway, which regulates embryonic development and tissue homeostasis, relies on the fatty acylation of Wnt proteins with monounsaturated palmitoleate via serine residues, catalyzed by the porcupine (Porcn) transferase .

Therapeutic Applications of Fatty Acylated Peptides

Enhanced Pharmacokinetic Properties

Fatty acylation represents a promising strategy for improving the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics . By increasing membrane permeability, cellular uptake, and cytosolic distribution, fatty acylation can enhance the bioavailability and efficacy of peptide drugs .

Targeted Delivery Systems

The site-specific conjugation of fatty acids to peptides offers unprecedented opportunities for developing targeted delivery systems. Using synthetic strategies like the Cysteine Lipidation on a Peptide or Amino acid (CLipPA) technique, researchers can create homogeneous lipid-tagged peptides with specific targeting capabilities .

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